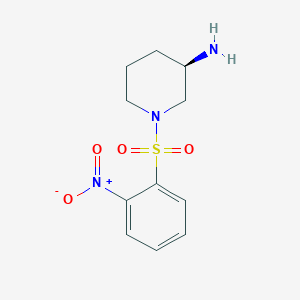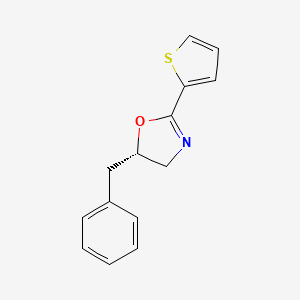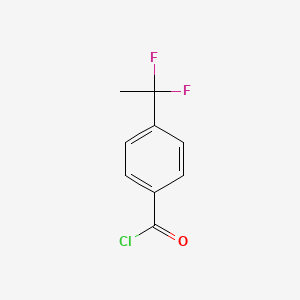
4-(1,1-Difluoroethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 1,1-difluoroethyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Difluoroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-(1,1-Difluoroethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-(1,1-Difluoroethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include room temperature or mild heating.
Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4; conditions include acidic or basic aqueous solutions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
4-(1,1-Difluoroethyl)benzyl Alcohol: Formed from reduction reactions.
4-(1,1-Difluoroethyl)benzoic Acid: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, polymers, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoroethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved are typically nucleophilic acyl substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the 1,1-difluoroethyl group.
4-Methylbenzoyl Chloride: Substituted with a methyl group instead of a 1,1-difluoroethyl group.
4-Chlorobenzoyl Chloride: Substituted with a chlorine atom instead of a 1,1-difluoroethyl group.
Uniqueness
4-(1,1-Difluoroethyl)benzoyl chloride is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other benzoyl chloride derivatives .
Propiedades
Fórmula molecular |
C9H7ClF2O |
|---|---|
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
4-(1,1-difluoroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-9(11,12)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3 |
Clave InChI |
HYDNGAGYFLIVOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
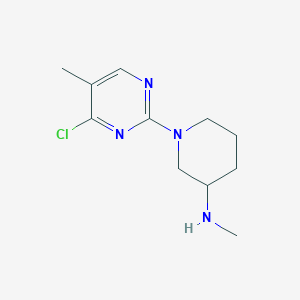


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
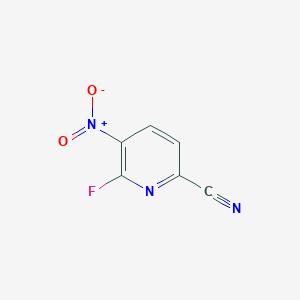
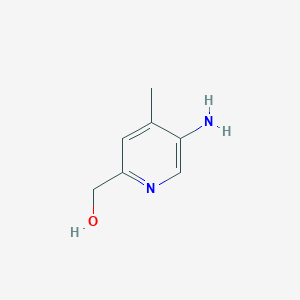
![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)

![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
